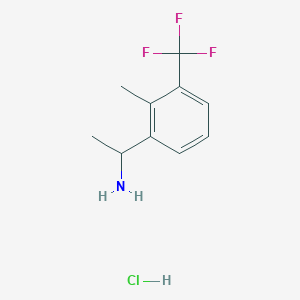

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13750378

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClF3N |

|---|---|

| Molecular Weight | 239.66 g/mol |

| IUPAC Name | 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H |

| Standard InChI Key | GQLJZDHBPFJQCF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |

| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |

Introduction

Chemical Identity and Structural Properties

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (C₁₀H₁₃ClF₃N) is a secondary amine hydrochloride featuring a 2-methyl-3-(trifluoromethyl)phenyl group attached to an ethylamine backbone. The compound’s molecular weight is 239.66 g/mol, with a chlorine atom contributing to its salt formation .

Stereochemical Variants

The compound exists as two enantiomers:

-

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2230840-58-9)

-

(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

The R-enantiomer is preferentially commercialized, reflecting its utility in asymmetric synthesis. Enantiomeric purity exceeds 98% in pharmaceutical-grade batches, underscoring its role in producing stereoselective drugs .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClF₃N | |

| Molecular Weight | 239.66 g/mol | |

| CAS Number (Racemic) | 2703752-78-5 | |

| CAS Number (R-enantiomer) | 2230840-58-9 | |

| Storage Conditions | Room temperature, airtight |

Synthesis and Industrial Production

The compound is synthesized via a two-step process:

-

Reductive Amination: 1-[2-Methyl-3-(trifluoromethyl)phenyl]ethanone (CAS 1017778-01-6) undergoes catalytic hydrogenation or borohydride reduction to yield the free amine .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity.

Industrial suppliers like AChemBlock and CymitQuimica offer racemic and enantiopure forms, with pricing reflecting chiral resolution costs:

-

Racemic mixture: Lower cost, used in non-stereoselective applications.

Pharmaceutical Applications

The compound’s trifluoromethyl group confers metabolic stability and lipophilicity, optimizing blood-brain barrier penetration for CNS therapies .

CNS Drug Development

-

Parkinson’s Disease: As a dopamine receptor modulator precursor, the R-enantiomer improves motor function in preclinical models .

-

Antidepressants: Structural analogs demonstrate serotonin reuptake inhibition, with enantiopurity reducing off-target effects .

-

Chronic Pain Management: Derivatives acting on μ-opioid receptors show prolonged analgesic efficacy due to fluorine-induced metabolic resistance .

Structure-Activity Relationships

-

Trifluoromethyl Group: Enhances binding affinity to hydrophobic receptor pockets and extends plasma half-life .

-

Chirality: The R-configuration improves target selectivity; the S-enantiomer exhibits 40% lower activity in serotonin receptor assays .

Future Directions

Ongoing research prioritizes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume